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Compound of Interest

3-Bromo-6-chloro-2-
Compound Name:
methylimidazo[1,2-b]pyridazine

Cat. No.: B178490

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal
chemistry, yielding derivatives with a broad spectrum of pharmacological activities.[1]
Researchers have extensively explored this heterocyclic system, leading to the development of
potent inhibitors for various biological targets. This guide provides a comparative analysis of
the efficacy of different imidazo[1,2-b]pyridazine derivatives across key therapeutic areas,
supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Kinases

Imidazo[1,2-b]pyridazine derivatives have shown significant promise as anticancer agents,
primarily through the inhibition of critical kinases involved in tumor growth and proliferation,
such as mTOR and Bruton's tyrosine kinase (BTK).[2][3]

MTOR Inhibition

Several novel imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as
potent ATP-competitive mTOR inhibitors.[4] Compounds A17 and A18 demonstrated significant
MTOR inhibitory activity with IC50 values of 0.067 uM and 0.062 uM, respectively.[4] These
compounds also exhibited potent anti-proliferative activity against various human cancer cell
lines, particularly non-small cell lung cancer lines A549 and H460.[4]

Table 1: Comparative in vitro efficacy of Imidazo[1,2-b]pyridazine derivatives as mTOR
inhibitors and their anti-proliferative activity.
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Compound MmTOR IC50 (pM)[4] A549 IC50 (pM)[4] H460 IC50 (uM)[4]
Al7 0.067 0.04 0.02
Al8 0.062 0.03 0.03

Another study identified compound 11 as a potent dual PI3K/mTOR inhibitor, exhibiting 94.9%
inhibition of PI3Ka and 42.99% inhibition of mTOR at a concentration of 1 nM.[5][6] This
compound also showed nanomolar antiproliferative effects in pulmonary fibroblasts.[5][6]

Bruton's Tyrosine Kinase (BTK) Inhibition

A series of imidazo[1,2-b]pyridazine derivatives have been developed as irreversible BTK
inhibitors. Notably, compound 22 displayed potent BTK inhibition with an IC50 of 1.3 nM and
exhibited excellent selectivity across a panel of 310 kinases.[3][7] This compound, named
TM471-1, has advanced into Phase | clinical trials.[3][7]

Table 2: Kinase inhibitory activity of selected Imidazo[1,2-b]pyridazine BTK inhibitors.

Compound BTK IC50 (nM)[3]

Compound 22 (TM471-1) 1.3

The development of these potent and selective kinase inhibitors highlights the potential of the
imidazo[1,2-b]pyridazine scaffold in oncology.

Neurodegenerative Diseases: Targeting
Cholinesterases and Amyloid Plaques

Imidazo[1,2-b]pyridazine derivatives have also been investigated for their potential in treating
neurodegenerative diseases like Alzheimer's disease by targeting acetylcholinesterase (AChE)
and (-amyloid plaques.

Acetylcholinesterase (AChE) Inhibition

Certain 3-nitro-6-amino-substituted imidazo[1,2-b]pyridazine derivatives have demonstrated
potent AChE inhibitory activity.[8][9] Specifically, compounds 5c and 5h exhibited IC50 values
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of 50 nM and 40 nM, respectively.[9]

Table 3: Comparative efficacy of Imidazo[1,2-b]pyridazine derivatives as AChE inhibitors.

Compound AChE IC50 (nM)[9]
5c 50
5h 40

Ligands for B-Amyloid Plaques

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their
binding affinity to synthetic AB1-40 aggregates.[10] The binding affinities, represented by Ki
values, ranged from 11.0 to over 1000 nM.[10] The derivative 2-(4'-Dimethylaminophenyl)-6-
(methylthio)imidazo[1,2-b]pyridazine (4) showed a high binding affinity with a Ki of 11.0 nM.[10]

Table 4: Binding affinities of Imidazo[1,2-b]pyridazine derivatives to AB1-40 aggregates.

Compound Ki (nM)[10]

4 11.0+15

5 253+3.1

6 33.7+4.2
Antifungal Activity

Recent studies have explored the antifungal potential of 3,6-disubstituted imidazo[1,2-
b]pyridazine derivatives against various phytopathogenic fungi.[11] Several compounds
exhibited excellent and broad-spectrum antifungal activities.[11] For instance, compound 4|
showed promising potency against several fungal strains with EC50 values ranging from 4.0 to
7.7 pg/mL.[12]

Table 5: Antifungal activity of a selected Imidazo[1,2-b]pyridazine derivative.
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. Pyricularia Alternaria . Alternaria
Fusarium . Valsa mali
. oryzae brassicae alternata
Compound solani EC50 EC50
(ugmL)[12] EC50 EC50 (ugmL)[12] EC50
Hgim Hgim
(mg/mL)[12]  (pg/mL)[12] (ng/mL)[12]
4i 6.3 7.7 7.1 7.5 4.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro mTOR Kinase Assay

This assay measures the phosphotransferase activity of mTORC1.[13]

Cell Lysis and Immunoprecipitation: Cells are lysed using a CHAPS lysis buffer. The
MTORC1 complex is then immunoprecipitated using antibodies against components of the
complex, such as Raptor or mTOR itself.[14]

Kinase Reaction: The immunoprecipitated mTORC1 is washed and incubated with a purified
substrate (e.g., 4E-BP1 or a peptide substrate) in a kinase assay buffer containing ATP
(including [y-32P]ATP for radioactive detection).[15] The reaction is typically incubated at
30°C for 30-60 minutes.[13]

Detection: The reaction is stopped, and the phosphorylation of the substrate is analyzed. For
radioactive assays, the reaction mixture is spotted on P81 phosphocellulose paper, washed,
and the incorporated radioactivity is measured using a scintillation counter.[15] For non-
radioactive methods, the phosphorylated substrate is detected by Western blotting using a
phospho-specific antibody.[13]

In Vitro BTK Kinase Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)

This assay measures the phosphorylation of a substrate peptide by BTK.[16]

o Reagent Preparation: Serial dilutions of the test compounds are prepared in DMSO. A
solution of BTK enzyme and a biotinylated peptide substrate are prepared in a kinase buffer.
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[16]

o Kinase Reaction: In a 384-well plate, the BTK enzyme is added, followed by the test
compound or DMSO (control). After a pre-incubation period, the kinase reaction is initiated
by adding a solution containing the biotinylated peptide substrate and ATP.[16]

o Detection: The reaction is stopped by adding a solution containing TR-FRET detection
reagents (e.g., a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin
conjugate). After incubation, the plate is read on a TR-FRET-compatible plate reader. The
TR-FRET ratio is calculated and plotted against the inhibitor concentration to determine the
IC50 value.[16]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's
Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored
product.[17]

» Reagent Preparation: An assay buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0), AChE
enzyme stock solution, acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-
dithiobis(2-nitrobenzoic acid) (DTNB) solution are prepared.[18]

o Assay Procedure: In a 96-well plate, the AChE enzyme is added to the wells, followed by the
test compound at various concentrations or a vehicle control. After a pre-incubation period,
the reaction is initiated by adding a mixture of ATCI and DTNB.[18]

o Measurement: The absorbance is measured spectrophotometrically at 412 nm at multiple
time points. The rate of the reaction is determined, and the percentage of inhibition is
calculated for each concentration of the test compound to determine the IC50 value.[18]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided
below using Graphviz.
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Caption: The PIBK/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-
b]pyridazine derivatives on mTORCL.
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Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the inhibition of BTK by
imidazo[1,2-b]pyridazine derivatives.
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Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay using the
Ellman's method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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